![molecular formula C8H10N2O2S B3275346 Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate CAS No. 623565-42-4](/img/structure/B3275346.png)
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate
Overview
Description
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate, also known as DPTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPTC belongs to the class of pyrazolothiazole derivatives and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. In cancer cells, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and cell division. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In addition, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to bind to DNA and inhibit the activity of transcription factors, which are proteins that regulate gene expression.
Biochemical and Physiological Effects
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to have various biochemical and physiological effects, depending on the concentration and duration of exposure. In cancer cells, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to induce apoptosis, or programmed cell death, through the activation of various signaling pathways. In addition, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In microbial cells, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been shown to inhibit the growth and proliferation of various bacteria and fungi, including Staphylococcus aureus and Candida albicans.
Advantages And Limitations For Lab Experiments
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can also be easily synthesized using various methods, making it readily available for research purposes. However, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has some limitations, including its potential toxicity and limited solubility in water. Therefore, caution should be exercised when handling Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate, and appropriate safety measures should be taken.
Future Directions
There are several future directions for Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate research, including the development of novel anticancer and antimicrobial agents based on Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate derivatives. In addition, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can be used as a probe to study the binding of proteins to DNA, which can lead to the discovery of new drug targets. Furthermore, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can be used as a precursor for the synthesis of new materials with potential applications in electronics and photonics. Overall, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has significant potential for various applications, and further research is needed to fully understand its properties and mechanisms of action.
Conclusion
In conclusion, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate can be synthesized using various methods and has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and material science. The mechanism of action of Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate involves the inhibition of various enzymes and proteins, and it has been shown to have various biochemical and physiological effects. Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has several advantages for lab experiments, but caution should be exercised due to its potential toxicity. There are several future directions for Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate research, including the development of novel anticancer and antimicrobial agents and the synthesis of new materials with potential applications in electronics and photonics.
Scientific Research Applications
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. In medicinal chemistry, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been investigated for its anticancer, antimicrobial, and anti-inflammatory properties. In biochemistry, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been used as a probe to study the binding of proteins to DNA. In material science, Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate has been used as a precursor for the synthesis of novel materials with potential applications in electronics and photonics.
properties
IUPAC Name |
ethyl 2,3-dihydropyrazolo[5,1-b][1,3]thiazole-7-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S/c1-2-12-8(11)6-5-9-10-3-4-13-7(6)10/h5H,2-4H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKAIWZLTUZAKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N(CCS2)N=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2,3-dihydropyrazolo[5,1-b]thiazole-7-carboxylate |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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